8-Fluoroadenosine

描述

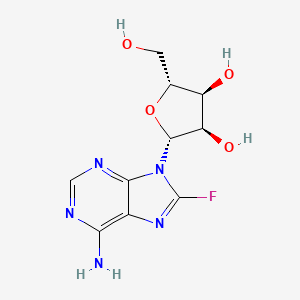

8-Fluoroadenosine is a fluorinated purine nucleoside, where a fluorine atom is substituted at the 8-position of the adenosine molecule. This modification imparts unique physicochemical properties to the compound, making it a subject of interest in various scientific fields, including medicinal chemistry and molecular biology .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroadenosine typically involves the fluorination of adenosine derivatives. One common method is the Balz-Schiemann reaction, where the corresponding 8-aminopurine starting material undergoes diazotization followed by fluorodediazonation in aqueous fluoroboric acid . Another approach involves the use of fluorinase enzymes, which catalyze the formation of the carbon-fluorine bond under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Enzymatic methods are particularly attractive for industrial applications due to their selectivity and environmentally friendly nature .

化学反应分析

Types of Reactions: 8-Fluoroadenosine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom at the 8-position influences the reactivity of the molecule, often enhancing its stability and resistance to metabolic degradation .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to displace the fluorine atom under appropriate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize this compound to form various oxidized derivatives.

Reduction: Reducing agents such as sodium borohydride can reduce this compound to its corresponding reduced forms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted adenosine derivatives, while oxidation can produce oxidized purine nucleosides .

科学研究应用

Medicinal Chemistry

8-Fluoroadenosine has garnered attention for its potential as an antiviral and anticancer agent . Its structural similarity to natural nucleosides allows it to interfere with nucleic acid synthesis, which is crucial for the replication of viruses and cancer cells. Research has shown that fluorinated nucleosides can exhibit enhanced biological activity compared to their non-fluorinated counterparts due to improved metabolic stability and cellular uptake .

Case Study: Antiviral Activity

A study demonstrated that 3′-deoxy-3′-fluoroadenosine, a derivative of this compound, exhibited broad-spectrum antiviral activity against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV) in mouse models. This highlights the potential of fluorinated nucleosides in developing new antiviral therapies .

Molecular Biology

In molecular biology, this compound is utilized to study nucleic acid metabolism and function. Its unique properties allow researchers to investigate the effects of fluorination on biological systems, particularly in understanding how modifications influence enzyme interactions and metabolic pathways .

Diagnostic Imaging

The compound is also employed in the development of diagnostic tools, particularly as a radiotracer for positron emission tomography (PET) imaging. Fluorinated adenosine derivatives have shown promise in tumor imaging due to their ability to accumulate in cancerous tissues, thus aiding in early detection and monitoring of tumors .

Case Study: PET Imaging

A study on the biodistribution of [^18F]-fluoro-1-β-D-arabinofuranosyl-adenine ([^18F]-FAA) demonstrated its potential as a tumor imaging agent. The results indicated significantly higher uptake in tumor tissues compared to blood, suggesting its utility in cancer diagnostics .

Synthesis and Chemical Properties

The synthesis of this compound presents challenges due to the lability of the nucleosidic linkage under standard conditions. Successful methods often involve protecting groups to stabilize the molecule during fluorination processes. Techniques such as the Balz-Schiemann reaction have been adapted for producing this compound effectively .

| Synthesis Method | Description | Challenges |

|---|---|---|

| Balz-Schiemann Reaction | Involves diazotization followed by fluorodediazonation | Lability of nucleosidic linkage |

| Enzymatic Methods | Environmentally friendly with high selectivity | Requires specific conditions for enzyme activity |

作用机制

The mechanism of action of 8-Fluoroadenosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The fluorine atom at the 8-position enhances the compound’s stability and resistance to enzymatic degradation, allowing it to exert its effects more effectively. Molecular targets include various enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases .

相似化合物的比较

2-Fluoroadenosine: Similar to 8-Fluoroadenosine but with the fluorine atom at the 2-position.

8-Fluoro-N-deoxyguanosine: Another fluorinated purine nucleoside with the fluorine atom at the 8-position of guanosine.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct physicochemical and biological properties. Its enhanced stability and resistance to metabolic degradation make it particularly valuable in medicinal chemistry and molecular biology research .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 8-Fluoroadenosine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves the Schiemann reaction, where 8-aminoadenosine is treated with nitrous acid and fluoroboric acid. However, the nucleosidic linkage is highly labile under acidic conditions, leading to side products like 8-fluoroadenine and 8-oxyadenine . To optimize yield, researchers should:

- Use protective groups (e.g., triacetylation) to stabilize the ribose moiety during fluorination.

- Monitor reaction temperature (ideally below 0°C) to minimize decomposition.

- Validate purity via HPLC (≥97% purity at λmax = 283 nm) and confirm structural integrity using circular dichroism (CD) to assess syn/anti conformations .

Q. How can researchers assess the stability of this compound in aqueous solutions for in vitro studies?

- Methodological Answer : Stability assays should include:

- pH-dependent degradation studies : Use buffered solutions (pH 4–9) to identify optimal storage conditions.

- UV-Vis spectroscopy : Track absorbance changes at λmax = 283 nm over time.

- Mass spectrometry (MS) : Identify degradation byproducts (e.g., defluorination products).

- Statistical tools like linear regression can quantify half-life under varying conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound’s conformation?

- Methodological Answer :

- Circular Dichroism (CD) : Compare CD profiles with analogs (e.g., 8-bromoadenosine) to infer syn/anti glycosidic bond conformations. A syn conformation is suggested if the CD curve resembles 8-bromoadenosine .

- NMR : Use -NMR to resolve fluorine-specific chemical shifts and confirm substitution patterns.

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be reconciled across studies?

- Methodological Answer : Contradictions often arise from:

- Variability in purity : Impurities like 8-fluoroadenine may confound bioactivity assays. Validate purity via HPLC before assays .

- Conformational flexibility : Syn/anti conformations may differentially interact with adenosine receptors. Use CD or X-ray crystallography to correlate structure with activity .

- Statistical analysis : Apply meta-analysis frameworks to aggregate data, identifying outliers or methodological biases (e.g., inconsistent cell lines) .

Q. What experimental design considerations are critical for studying this compound’s inhibition of adenosine kinase?

- Methodological Answer :

- Control groups : Include non-fluorinated adenosine analogs to isolate fluorine-specific effects.

- Dose-response curves : Use nonlinear regression (e.g., Hill equation) to calculate IC values.

- Replicability : Perform triplicate trials and report standard deviations. Pre-register protocols to minimize bias .

Q. How can researchers address gaps in literature regarding this compound’s metabolic fate in vivo?

- Methodological Answer :

- Isotopic labeling : Synthesize -labeled this compound for PET imaging to track biodistribution.

- Metabolomics : Use LC-MS/MS to identify phase I/II metabolites in plasma and tissue homogenates.

- Cross-species validation : Compare metabolic pathways in murine vs. primate models to assess translational relevance .

Q. What strategies improve the reproducibility of this compound’s cytotoxic effects in cancer cell lines?

- Methodological Answer :

- Standardize cell culture conditions : Control for hypoxia, serum concentration, and passage number.

- Single-cell RNA sequencing : Identify subpopulations with differential sensitivity.

- Open-data practices : Share raw flow cytometry data and analysis scripts via repositories like Zenodo .

Q. Methodological Frameworks

- Literature Review : Systematically screen databases (e.g., PubMed, Scopus) using keywords like "this compound AND (synthesis OR bioactivity)". Exclude non-peer-reviewed sources and resolve discrepancies via dual-reviewer screening .

- Data Interpretation : Use tools like PRISMA flowcharts to document inclusion/exclusion criteria and GRADE for evidence quality assessment .

属性

IUPAC Name |

2-(6-amino-8-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDZZAHOSKFCEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)F)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945890 | |

| Record name | 8-Fluoro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23205-67-6 | |

| Record name | NSC341925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Fluoro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。